N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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Overview
Description
“N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine” is a chemical compound with the molecular formula C12H12N4O3 . It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Antimicrobial Activities
1,3,4-oxadiazoles, including compounds similar to N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine, are highlighted for their valuable biological effects such as cytotoxic, antibacterial, antifungal, and anti-tubercular activities. These compounds have been synthesized and evaluated for their antimicrobial efficacy against various pathogens, demonstrating significant activities, particularly against Staphylococcus aureus and Escherichia coli bacteria (Jafari et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Research into cyclopropylamino substituted oxadiazoles has shown selective inhibition properties for monoamine oxidase (MAO), indicating potential therapeutic applications. Such compounds have been investigated for their selectivity towards serotonin oxidizing sites of MAO, suggesting their utility in treating conditions related to neurotransmitter imbalances (Long et al., 1976).
Potential in Cancer Therapy
Investigations into the metabolism of pharmaceutical compounds have identified N-oxidized metabolites, such as those structurally related to this compound, in the treatment of various cancers. These studies contribute to understanding the metabolic pathways and potential toxicities of therapeutic agents, thereby informing safer and more effective cancer treatments (Goda et al., 2006).
Neuroprotective and Neurotherapeutic Potential
Compounds with the 1,3,4-oxadiazole moiety have been evaluated for their neuroprotective effects, particularly in the context of Parkinson's disease. Such research has led to the discovery of long-acting, peripherally selective inhibitors of catechol-O-methyltransferase (COMT), offering insights into adjunct therapies for neurodegenerative disorders (Kiss et al., 2010).
Antiepileptic Activity
The anticonvulsant activities of novel compounds, including those related to this compound, have been explored. Studies have identified compounds with significant efficacy in various models of seizures, suggesting the potential for developing new antiepileptic drugs (Rajak et al., 2013).
Mechanism of Action
The mechanism of action of this compound, especially in a biological context, would depend on its specific molecular targets. Compounds containing a 1,3,4-oxadiazole ring have been studied for their potential anti-infective properties , but without specific studies on this compound, it’s difficult to predict its mechanism of action.
Future Directions
Properties
IUPAC Name |
N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-16(18)10-3-1-2-8(6-10)12-15-14-11(19-12)7-13-9-4-5-9/h1-3,6,9,13H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYWHHPZNJJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320010 |
Source
|
Record name | N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790263-66-0 |
Source
|
Record name | N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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